molecular formula C14H13ClN4O2 B2976207 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034251-00-6

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2976207
CAS No.: 2034251-00-6
M. Wt: 304.73
InChI Key: LVUDERVZGXQLMJ-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine-based analogues, have been reported to inhibit the α-amylase enzyme . The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

Based on the information about similar compounds, it can be inferred that these types of compounds may interact with their targets (like the α-amylase enzyme) and inhibit their activity . This interaction could lead to changes in the normal functioning of the enzyme, potentially altering the rate at which it breaks down complex carbohydrates into glucose .

Biochemical Pathways

If we consider its potential role as an α-amylase inhibitor, it could affect the carbohydrate digestion pathway . By inhibiting α-amylase, the breakdown of complex carbohydrates into glucose could be slowed down, leading to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

If it acts as an α-amylase inhibitor, it could potentially lead to a slower digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation . This could help manage blood glucose levels, particularly in conditions like diabetes .

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDERVZGXQLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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